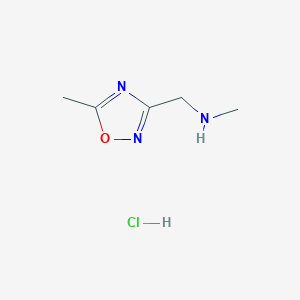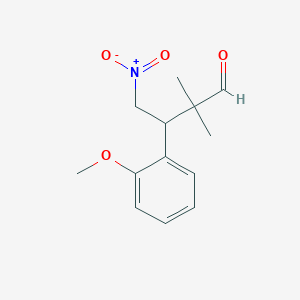
3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal
Overview
Description
3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal is a chemical compound that belongs to the family of nitroaromatic compounds. It is also known as piperonal nitroethane or PNE, and it is commonly used in the chemical industry as an intermediate for the synthesis of various organic compounds. In recent years, there has been an increasing interest in the scientific research applications of PNE, particularly in the field of medicinal chemistry.
Scientific Research Applications
Analytical Applications in Nickel Determination
3-(4-methoxyphenyl)-2-mercaptopropenoic acid, a compound closely related to 3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal, has been utilized in a spectrophotometric method for determining trace amounts of nickel. This method has shown effectiveness in analyzing nickel in various materials like hydrogenated greases, steels, and solders (Izquierdo & Carrasco, 1984).
Synthesis of Carbazomycin B
A study involving the synthesis of carbazomycin B, a compound derived from 2-methoxy-3,4-dimethyl-5-nitrophenol (which is structurally similar to 3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal), outlines the intricate steps involved in the synthesis process. This showcases the compound's role in complex chemical syntheses (Crich & Rumthao, 2004).
Chemical Reaction Studies
Research involving methylsulfinyl carbanion and substituted phthalic esters, closely related to 3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal, has contributed to understanding the general features of these types of chemical reactions (Otsuji, Yabune & Imoto, 1969).
Photoassisted Fenton Reaction
A related compound, methyl parathion (which contains a methoxyphenyl group like 3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal), has been studied in the context of the photoassisted Fenton reaction for the complete oxidation of contaminants in water. This research contributes to the field of environmental chemistry and water purification (Pignatello & Sun, 1995).
Stereopopulation Control in Molecular Structures
In the field of crystallography and molecular design, studies involving 3-(2,4-dimethyl-6-methoxyphenyl)-3-methylbutyric acid, which shares structural similarities with 3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal, have shed light on the conformational preferences of molecular side chains and their interactions (Katrusiak, 1996).
Electrochemical Studies
The electrochemical behavior of compounds containing methoxyphenyl groups, similar to 3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal, has been investigated to understand their reduction and oxidation processes in different mediums. This research is significant for electrochemistry and materials science (David, Hurvois, Tallec & Toupet, 1995).
properties
IUPAC Name |
3-(2-methoxyphenyl)-2,2-dimethyl-4-nitrobutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,9-15)11(8-14(16)17)10-6-4-5-7-12(10)18-3/h4-7,9,11H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOJPXBJQPRMGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C(C[N+](=O)[O-])C1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(Trifluoromethyl)-1,3-dithiolan-2-yl]acetic acid](/img/structure/B1431790.png)
![Ethyl 2,6-dimethyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carboxylate](/img/structure/B1431791.png)
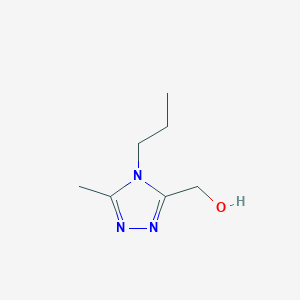
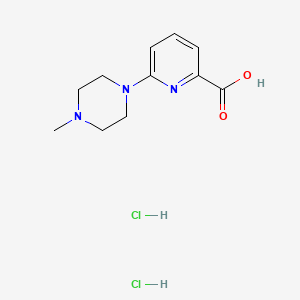
![2-[1-(Propan-2-yl)pyrrolidin-2-yl]acetic acid hydrochloride](/img/structure/B1431795.png)
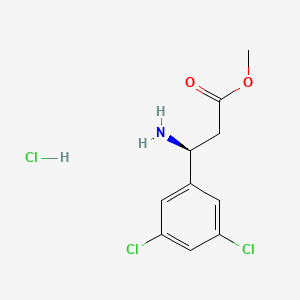
![[4-(4-Methylpiperazine-1-carbonyl)cyclohexyl]methanamine dihydrochloride](/img/structure/B1431800.png)
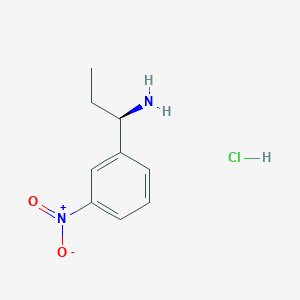
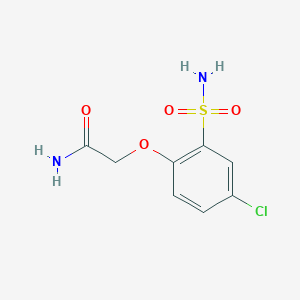
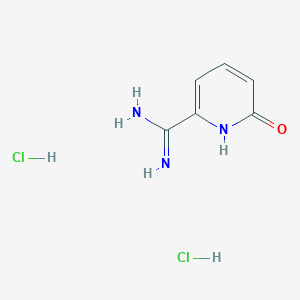
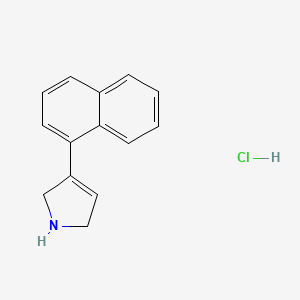
![1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1431807.png)

